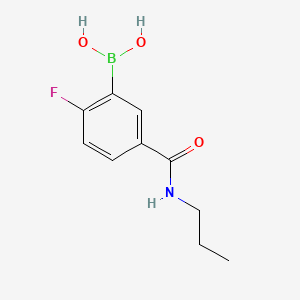

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFWGDUSGXDUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660186 | |

| Record name | [2-Fluoro-5-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-48-2 | |

| Record name | B-[2-Fluoro-5-[(propylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-5-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

CAS Number: 874289-48-2

Chemical Formula: C₁₀H₁₃BFNO₃

Molecular Weight: 225.02 g/mol

This technical guide provides a comprehensive overview of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a specialized organoboron compound. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide leverages data from structurally related analogs and established principles of boronic acid chemistry to provide a predictive and practical resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

| Property | Value (for 2-Fluorophenylboronic acid) | Reference |

| Molecular Formula | C₆H₆BFO₂ | [1] |

| Molecular Weight | 139.92 g/mol | [1] |

| Melting Point | Not Available | |

| pKa | Not Available | |

| Solubility | Soluble in most polar organic solvents | |

| Appearance | White to off-white solid (predicted) |

Predicted Spectroscopic Data:

Predictive analysis based on structurally similar compounds, such as other fluorinated and amide-substituted phenylboronic acids, can guide the characterization of this compound.

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Protons: Signals are expected in the range of δ 7.5-8.2 ppm. The fluorine and boronic acid groups will influence the chemical shifts and coupling patterns of the aromatic protons.

-

Amide NH: A broad singlet is anticipated around δ 8.5-9.5 ppm.

-

Propyl Group: Methylene and methyl protons of the propyl group will appear upfield, typically between δ 0.9-3.4 ppm.

-

B(OH)₂: A broad, exchangeable singlet is expected, often in the aromatic region.

¹³C NMR (DMSO-d₆, 100 MHz):

-

Aromatic Carbons: Peaks are expected in the δ 115-140 ppm range, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The carbon attached to the boronic acid group will also have a characteristic chemical shift.

-

Carbonyl Carbon: The amide carbonyl carbon should appear around δ 165-170 ppm.

-

Propyl Carbons: Aliphatic carbons of the propyl group will be observed in the upfield region of the spectrum.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a plausible synthetic route can be extrapolated from general methods for the preparation of substituted phenylboronic acids. A common approach involves the borylation of an appropriately substituted aryl halide.

Representative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway starting from 4-bromo-2-fluoro-N-propylbenzamide.

Caption: A plausible synthetic route for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. The following is a general protocol adaptable for this compound.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the solvent mixture to the flask.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Research

Phenylboronic acids are a significant class of compounds in medicinal chemistry, primarily due to their ability to act as enzyme inhibitors, particularly of serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

Signaling Pathway: Protease Inhibition

The diagram below illustrates the general mechanism of serine protease inhibition by a phenylboronic acid derivative.

Caption: General mechanism of serine protease inhibition by a phenylboronic acid.

Potential as a Research Tool

The presence of a fluorine atom in the structure of this compound can enhance its metabolic stability and binding affinity to target proteins. The propylcarbamoyl group provides a handle for further chemical modifications, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. This makes the compound a potentially valuable tool for the development of novel therapeutic agents.

Safety and Handling

Substituted phenylboronic acids should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and is based on available data for structurally related compounds. All laboratory work should be conducted by trained professionals with due consideration to safety protocols and in accordance with all applicable regulations.

References

An In-depth Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Core Chemical Properties

This compound, a member of the arylboronic acid family, is a versatile synthetic building block. The presence of a fluorine atom, a propylcarbamoyl group, and a boronic acid moiety imparts unique chemical characteristics that are valuable in various research and development applications.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 874289-48-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃BFNO₃ | |

| Molecular Weight | 225.03 g/mol | [3] |

| IUPAC Name | [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid | [2] |

| Melting Point | 147-149ºC | [1] |

| Canonical SMILES | CCCNC(=O)C1=CC=C(F)C(B(O)O)=C1 | [2] |

| InChI | InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | [2] |

| Storage Conditions | Keep Cold; Sealed in dry, 2-8℃ | [1][4] |

Experimental Protocols & Synthesis

General Synthesis of Phenylboronic Acids

A common and robust method for synthesizing phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5][6]

Reaction Scheme:

-

Grignard Reagent Formation: An appropriate aryl halide (in this case, a derivative of 1-bromo-2-fluoro-5-(propylcarbamoyl)benzene) is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding arylmagnesium halide (Grignard reagent).

-

Borylation: The Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C).

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final arylboronic acid product.

A general workflow for this synthesis is depicted below.

Purification and Characterization

-

Purification: The crude product obtained after synthesis is typically purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques. For analogous compounds, these include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR are used to confirm the chemical structure and identify the positions of the various functional groups.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Applications in Research and Drug Development

Boronic acids are a class of compounds with significant and expanding applications in medicinal chemistry and chemical biology. Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with diols.[8][9]

Enzyme Inhibition

A primary application of boronic acids is in the design of enzyme inhibitors. The boronic acid group can act as a transition-state analog, particularly for serine proteases.[3][10]

-

Mechanism of Action: The boron atom in the boronic acid is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine residue in the active site of a protease. This forms a stable, tetrahedral boronate adduct, effectively inhibiting the enzyme's catalytic activity. Boronic acid transition state inhibitors (BATSIs) are a promising strategy against various enzymes, including β-lactamases.[11][12]

The interaction between a boronic acid inhibitor and a serine protease active site is illustrated below.

Scaffolding for Drug Discovery

The structural features of this compound make it a valuable scaffold in medicinal chemistry.

-

Fluorine Substitution: The fluorine atom can improve metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[10]

-

Carbamoyl Group: The propylcarbamoyl group provides a handle for modifying the molecule's solubility, lipophilicity, and hydrogen bonding potential, allowing for fine-tuning of its interaction with biological targets.

-

Boronic Acid Moiety: Besides being a pharmacophore for enzyme inhibition, the boronic acid group is pivotal in Suzuki-Miyaura cross-coupling reactions, a powerful tool for creating carbon-carbon bonds to build complex molecules.[3][6]

Biosensors and Drug Delivery

Phenylboronic acid (PBA) and its derivatives are widely used in the development of biosensors, particularly for glucose monitoring.[6][8] This is due to their ability to bind with cis-diol-containing molecules like sugars. This property also enables their use in constructing stimuli-responsive drug delivery systems, where a drug can be released in response to changes in glucose concentration.[8][13] While specific studies on this compound in these areas are limited, its core structure is amenable to such applications.

The logical relationship between the compound's structural features and its applications is outlined in the diagram below.

Safety and Handling

Like other boronic acids, this compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

References

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic Acid [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Molecular Structure and Identification

This compound, also known as N-propyl-3-borono-4-fluorobenzamide, is an aromatic boronic acid derivative. The presence of a fluorine atom and a propylcarbamoyl group on the phenyl ring imparts specific electronic and steric properties that are of interest in drug design and chemical synthesis.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 874289-48-2 |

| IUPAC Name | This compound |

| Synonym | N-Propyl-3-borono-4-fluorobenzamide |

| Molecular Formula | C₁₀H₁₃BFNO₃ |

| Canonical SMILES | CCCNC(=O)C1=CC(=C(C=C1)B(O)O)F |

| InChI | InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) |

| InChIKey | YFGYFBSJOZJSHI-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 225.02 g/mol |

| Melting Point | 147-149ºC |

| Appearance | White to off-white solid (inferred) |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water. |

Synthesis Protocol

Proposed Synthesis Workflow:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide

-

To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) are added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Propylamine (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-bromo-4-fluoro-N-propylbenzamide.

Step 2: Synthesis of this compound

-

A solution of 3-bromo-4-fluoro-N-propylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is added dropwise at -78 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C.

-

The mixture is stirred for 1 hour at room temperature.

-

The organic solvent is removed under reduced pressure.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Potential Applications and Experimental Workflows

Phenylboronic acids are a well-established class of compounds in medicinal chemistry, known for their ability to act as enzyme inhibitors, particularly for serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. The substituents on the phenyl ring play a crucial role in determining the selectivity and potency of the inhibition.

Given its structure, this compound is a candidate for investigation as an inhibitor of serine proteases. A hypothetical experimental workflow to assess its inhibitory activity is presented below.

Experimental Workflow: Serine Protease Inhibition Assay

Caption: Workflow for determining the inhibitory activity of this compound against a serine protease.

Detailed Protocol: In Vitro Serine Protease Inhibition Assay

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Serine protease (e.g., Trypsin from bovine pancreas)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired inhibitor concentrations.

-

Enzyme and Substrate Preparation: Prepare a working solution of the serine protease in the assay buffer. Prepare a working solution of the chromogenic substrate in the assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well. Add the serially diluted inhibitor solutions to the respective wells. Include control wells with enzyme and assay buffer (no inhibitor) and wells with only assay buffer (blank).

-

Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate solution to all wells. Immediately place the plate in a microplate reader and monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over a set period (e.g., 10-30 minutes) at regular intervals.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots. Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

This compound is a synthetically accessible molecule with potential applications in drug discovery, particularly in the development of enzyme inhibitors. The provided technical information, including its physicochemical properties and detailed hypothetical protocols for its synthesis and biological evaluation, serves as a valuable resource for researchers in the field. Further experimental validation is necessary to fully elucidate its chemical and biological characteristics.

An In-Depth Technical Guide to the Synthesis of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the formation of a key amide intermediate followed by a borylation reaction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Amidation: 3-Bromo-4-fluorobenzoic acid is converted to its corresponding N-propyl amide, 3-Bromo-4-fluoro-N-propylbenzamide. This is a standard amidation reaction involving the activation of the carboxylic acid, for which a representative protocol is provided.

-

Borylation: The aryl bromide, 3-Bromo-4-fluoro-N-propylbenzamide, is transformed into the target boronic acid via a Grignard reaction followed by quenching with a borate ester.

The overall synthetic scheme is depicted below:

A Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a specialized organic compound that belongs to the versatile class of phenylboronic acids. These molecules are critical building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique substitution pattern of this particular acid—featuring a fluorine atom, a propylcarbamoyl group, and the boronic acid moiety—makes it a valuable reagent for introducing complex functionalities into target molecules.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability, which are critical parameters in drug design. The propylcarbamoyl group provides an additional point for hydrogen bonding and can influence solubility and molecular conformation. The boronic acid group itself is not only a key reactant for carbon-carbon bond formation but is also recognized as a pharmacophore in several FDA-approved drugs, capable of forming reversible covalent bonds with biological targets like serine proteases.[1] This guide provides a summary of its properties, a plausible synthetic route, and a key application protocol.

Chemical Identity and Properties

The IUPAC name for the compound is [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid . While extensive experimental data for this specific molecule is limited in public literature, the following table summarizes its known properties and key computed descriptors.

| Property | Value | Source |

| IUPAC Name | [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid | [Internal] |

| CAS Number | 874289-48-2 | |

| Molecular Formula | C₁₀H₁₃BFNO₃ | |

| Molecular Weight | 225.03 g/mol | |

| Physical Form | Expected to be a solid | [Inferred] |

| Storage | Sealed in dry, 2-8°C | [2] |

Experimental Protocols

Protocol 1: Plausible Synthesis

The synthesis can be envisioned as a two-step process starting from 4-carboxy-3-fluorobenzoic acid: first, an amidation to form the N-propyl amide, followed by a directed ortho-metalation and borylation to introduce the boronic acid group.

Step A: Synthesis of 4-Fluoro-3-(propylcarbamoyl)benzoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-carboxy-3-fluorobenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Amide Coupling: Add 1.1 equivalents of a peptide coupling agent (e.g., HATU or EDC) and 1.1 equivalents of a base (e.g., DIPEA). Stir for 10 minutes at room temperature.

-

Amine Addition: Add 1.2 equivalents of n-propylamine to the mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the intermediate amide.

Step B: Synthesis of this compound

-

Reaction Setup: Dissolve 1 equivalent of the intermediate from Step A in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

-

Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Add 2.2 equivalents of a strong base, such as sec-Butyllithium, dropwise while maintaining the temperature. The position ortho to the fluorine and meta to the other groups is expected to be lithiated.

-

Borylation: After stirring for 1-2 hours at -78°C, add 1.5 equivalents of triisopropyl borate dropwise.

-

Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1M HCl.

-

Work-up: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography to afford the final this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Application

This protocol describes a general procedure for using the title compound to synthesize a biaryl product, a cornerstone reaction in drug development.

-

Reaction Setup: To a reaction vial, add this compound (1.2 equivalents), the desired aryl halide (e.g., bromobenzene, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction: Seal the vial and heat the mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the desired biaryl compound.

Visualized Workflows and Pathways

Plausible Synthetic Pathway

The following diagram illustrates a potential two-step synthetic route to obtain the title compound.

Caption: A plausible two-step synthesis of the target compound.

General Suzuki-Miyaura Coupling Workflow

This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction utilizing the title boronic acid.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Guide: Safety Data for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid (CAS Number: 874289-48-2), a compound of interest in contemporary chemical research and drug development. The following sections detail its hazards, handling procedures, and physical and chemical properties, compiled to ensure safe and effective use in a laboratory setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for understanding the compound's behavior under various experimental conditions.

| Property | Value |

| Synonym | N-Propyl 3-borono-4-fluorobenzamide |

| CAS Number | 874289-48-2 |

| Molecular Formula | C₁₀H₁₃BFNO₃ |

| Molecular Weight | 225.02 g/mol |

| Appearance | Solid |

| Melting Point | 155-161 °C |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Experimental Protocols & Handling

While specific experimental protocols for the generation of the safety data are not detailed in the source Safety Data Sheet, the handling and safety precautions provide an implied methodology for safe laboratory use.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Handle with impervious gloves.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator when ventilation is inadequate.

-

Body Protection: Wear appropriate protective clothing.

Engineering Controls:

-

Ensure adequate ventilation, especially in enclosed areas.

-

Safety shower and eyewash stations should be readily available.

Handling and Storage:

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

Recommended storage temperature: 2-8°C.

First-Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

Section 4: Visualizing Safety Information

The following diagram illustrates the key hazard classifications for this compound, providing a quick visual reference for laboratory personnel.

Caption: GHS Hazard Pictogram and Classifications.

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of a compound is crucial for safe storage and handling, especially in a research environment where it may be subjected to various reaction conditions.

| Parameter | Information |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | No information available. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx), Boron oxides, Hydrogen fluoride. |

This guide is intended to provide essential safety information for this compound. Researchers, scientists, and drug development professionals should always consult the full Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety guidelines.

An In-Depth Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid: A Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a fluorinated phenylboronic acid derivative with significant potential in medicinal chemistry. While specific biological data for this exact compound is limited in publicly available literature, this document extrapolates from closely related analogs and the broader class of boronic acids to present its likely applications, synthetic routes, and biological evaluation methodologies. The information herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly in the areas of enzyme inhibition.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including many pharmaceutical agents. The incorporation of a boronic acid moiety into a molecule can also impart unique biological activities. Boronic acids are known to form reversible covalent bonds with the active site residues of certain enzymes, particularly serine proteases, making them potent inhibitors.

The strategic placement of fluorine atoms onto the phenyl ring of a boronic acid can further enhance its therapeutic potential. Fluorine's high electronegativity and small size can improve a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. In the case of this compound, the presence of the fluorine atom at the ortho position and the propylcarbamoyl group at the meta position to the boronic acid creates a unique electronic and steric profile that can be exploited for targeted drug design.

Synthesis and Chemical Properties

This compound is a white to off-white solid. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 874289-48-2 |

| Molecular Formula | C₁₀H₁₃BFNO₃ |

| Molecular Weight | 225.03 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCNC(=O)C1=CC=C(C(=C1)B(O)O)F |

General Synthesis Route

Proposed Synthetic Pathway:

Biological Activity and Therapeutic Potential

Based on the broader class of fluorinated phenylboronic acids, this compound is anticipated to exhibit inhibitory activity against serine proteases. Two key enzyme classes where boronic acids have shown significant promise are proteasomes and β-lactamases.

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins in cells. Its inhibition is a validated strategy in cancer therapy. Boronic acids, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors.[2] They act by forming a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome's β5 subunit.

The general mechanism of proteasome inhibition by a boronic acid is depicted below. The boronic acid acts as a transition state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

While no specific data exists for the target compound, the inhibitory activities of analogous phenylboronic acids against the 20S proteasome are presented in the following table.

Table 1: Inhibitory Activity of Analogous Phenylboronic Acids against the 20S Proteasome

| Compound | R1 | R2 | R3 | IC₅₀ (nM) | Reference |

| Analog 1 | H | H | H | >1000 | [3] |

| Analog 2 | F | H | H | 560 | [3] |

| Analog 3 | H | CONH₂ | H | 250 | [4] |

| Analog 4 | F | CONHCH₃ | H | 120 | [4] |

| Analog 5 | F | CONHCH₂CH₂CH₃ | H | Data not available | - |

| Bortezomib | - | - | - | 0.6 | [5] |

Note: Data for Analog 5, which corresponds to the target compound, is not available in the cited literature and is included for structural comparison.

β-Lactamase Inhibition

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. Boronic acid derivatives have emerged as potent inhibitors of these enzymes, offering a strategy to overcome antibiotic resistance. Similar to proteasome inhibition, they form a reversible covalent adduct with the active site serine residue of the β-lactamase.

The inhibitory potential of various boronic acid derivatives against different classes of β-lactamases is an active area of research. The table below summarizes the inhibitory constants (Ki) for some representative boronic acid inhibitors against class A and C β-lactamases.

Table 2: Inhibitory Activity of Boronic Acid Derivatives against β-Lactamases

| Compound | Enzyme | Class | Kᵢ (nM) | Reference |

| Vaborbactam | KPC-2 | A | 130 | [6] |

| Avibactam | CTX-M-15 | A | 8 | [7] |

| Analog 6 (a phenylboronic acid) | AmpC | C | 700 | [8] |

| Analog 7 (a triazole-containing boronic acid) | KPC-2 | A | 730 | [8] |

| Analog 8 (a triazole-containing boronic acid) | AmpC | C | 140 | [8] |

Experimental Protocols

This section provides detailed, representative methodologies for key experiments relevant to the synthesis and evaluation of this compound and its analogs.

Synthesis of a Substituted Phenylboronic Acid via Grignard Reaction

This protocol is a general procedure and may require optimization for the specific synthesis of this compound.[1][2]

Materials:

-

3-Bromo-N-propyl-4-fluorobenzamide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Pentane or Hexane

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of 3-Bromo-N-propyl-4-fluorobenzamide in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.

-

Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/pentane) to yield the desired phenylboronic acid.

Workflow for Synthesis:

In Vitro 20S Proteasome Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against the human 20S proteasome.[9]

Materials:

-

Purified human 20S proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorimeter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.

-

Add 88 µL of assay buffer to each well.

-

Add 5 µL of a solution of the 20S proteasome (final concentration, e.g., 0.5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration, e.g., 10 µM) to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every minute for 30 minutes using a fluorimeter.

-

Calculate the rate of reaction for each well and determine the IC₅₀ value of the test compound.

Workflow for Proteasome Inhibition Assay:

Conclusion

This compound represents a promising, yet underexplored, building block for the development of novel enzyme inhibitors. By leveraging the known structure-activity relationships of related fluorinated phenylboronic acids, researchers can rationally design and synthesize potent and selective inhibitors of key therapeutic targets such as the proteasome and β-lactamases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the therapeutic potential of this and other related boronic acid derivatives. As the field of medicinal chemistry continues to evolve, the unique properties of fluorinated organoboron compounds will undoubtedly play an increasingly important role in the discovery of next-generation medicines.

References

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. CN1718580A - Preparation technology of phenyl boronic acid - Google Patents [patents.google.com]

- 3. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.globalchemmall.com [m.globalchemmall.com]

- 9. benchchem.com [benchchem.com]

Commercial Sourcing and Technical Applications of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid: A Guide for Researchers

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid. This document outlines the commercial availability of this compound, its key physicochemical properties, and provides representative experimental protocols for its application in synthetic chemistry.

Introduction to this compound

This compound is a specialized organic building block with significant potential in medicinal chemistry and materials science. The presence of a boronic acid moiety makes it a versatile substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1][3] The propylcarbamoyl group offers a site for further functionalization and can influence the molecule's solubility and interaction with biological targets. Boronic acids themselves are recognized as important pharmacophores, with several FDA-approved drugs, such as the proteasome inhibitor bortezomib, featuring this functional group.[4][5]

Commercial Suppliers and Compound Identification

This compound is available from a number of commercial suppliers, ensuring its accessibility for research and development purposes. The compound is typically supplied as a solid with a purity of 98% or higher.

| Supplier | Product Code | Purity | CAS Number |

| Fluorochem | F691748 | 98% | 874289-48-2 |

| Sigma-Aldrich (Ambeed) | AMBH2D6F7DA5 | 98% | 874289-48-2 |

| GlobalChemMall | - | - | 874289-48-2 |

| Amerigo Scientific | - | - | - |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for proper handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C10H13BFNO3 | [6] |

| Molecular Weight | 225.03 g/mol | [6][7] |

| IUPAC Name | [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid | [6] |

| Physical Form | Solid | [7] |

| Purity | 98% | [6][7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [7] |

| InChI Key | UTFWGDUSGXDUNF-UHFFFAOYSA-N | [6][7] |

| Canonical SMILES | CCCNC(=O)C1=CC=C(F)C(B(O)O)=C1 | [6] |

| Signal Word | Warning | [6][7] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][7] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 | [6][8] |

Experimental Protocols

While specific experimental data for this compound is not extensively published, its reactivity can be inferred from the well-established chemistry of phenylboronic acids.[1][9] The following sections provide detailed, representative protocols for its use in common synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., Aryl bromide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, 2.0 eq)

-

Solvent (e.g., Toluene/Water mixture, Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for work-up and purification

Procedure:

-

To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux (typically 80-110°C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Boronic Acid Catalyzed Amidation

Arylboronic acids can serve as catalysts for the direct amidation of carboxylic acids and amines. This protocol is adapted from established methods.[10]

Materials:

-

Carboxylic acid (1.1 eq)

-

Amine (1.0 eq)

-

This compound (as catalyst, 1-5 mol%)

-

Toluene

-

Dean-Stark apparatus or molecular sieves for water removal

Equipment:

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for work-up and purification

Procedure:

-

Charge a round-bottom flask with the carboxylic acid, amine, this compound, and toluene.

-

Heat the reaction mixture to reflux, collecting the water formed in the Dean-Stark trap.

-

After 12-24 hours, or once the theoretical amount of water has been collected, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or silica gel column chromatography.

Potential Applications and Signaling Pathways

Boronic acids are a privileged class of compounds in drug discovery, primarily known for their ability to act as enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of proteases.

Proteasome Inhibition

The ubiquitin-proteasome pathway is a critical cellular process for protein degradation, and its inhibition is a validated strategy in cancer therapy.[5] Boronic acid-containing drugs like bortezomib are potent inhibitors of the 20S proteasome.[4] The diagram below illustrates the general mechanism of proteasome inhibition by a boronic acid warhead.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 874289-48-2 [sigmaaldrich.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical characteristics of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a versatile building block with significant potential in medicinal chemistry and materials science. This document details its properties, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological applications.

Core Physical and Chemical Characteristics

This compound is a white to off-white solid at room temperature. Its core structure consists of a phenylboronic acid scaffold substituted with a fluorine atom and a propylcarbamoyl group. These functional groups are anticipated to modulate the electronic properties, lipophilicity, and metabolic stability of molecules into which it is incorporated.

Physicochemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid | N/A |

| CAS Number | 874289-48-2 | N/A |

| Molecular Formula | C₁₀H₁₃BFNO₃ | N/A |

| Molecular Weight | 225.03 g/mol | N/A |

| Melting Point | 147-149 °C | [1] |

| Boiling Point | Data not available; likely decomposes upon heating. | N/A |

| Appearance | Solid | N/A |

| Solubility | Generally soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF) and has low solubility in nonpolar solvents like hexanes and carbon tetrachloride.[2][3][4] | N/A |

| pKa | Not experimentally determined. The pKa of phenylboronic acid is approximately 8.8.[2] The presence of an electron-withdrawing fluorine atom and an amide group is expected to lower the pKa, increasing its acidity.[5][6][7][8] | N/A |

| Canonical SMILES | CCCNC(=O)C1=CC=C(F)C(B(O)O)=C1 | N/A |

| InChI Key | UTFWGDUSGXDUNF-UHFFFAOYSA-N | N/A |

Chemical Structure

Caption: 2D structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow

Caption: A plausible multi-step synthesis workflow.

Step 1: Synthesis of 3-Borono-4-fluorobenzoic acid (Hypothetical Starting Material)

A plausible route to a key intermediate, 3-borono-4-fluorobenzoic acid, could start from 4-bromo-2-fluoroaniline. This would involve protection of the amine, followed by a lithium-halogen exchange and reaction with a borate ester, and subsequent hydrolysis.[9] Another approach could involve the oxidation of (3-fluoro-5-methylphenyl)boronic acid.[10]

Step 2: Amidation of 3-Borono-4-fluorobenzoic acid

Materials:

-

3-Borono-4-fluorobenzoic acid

-

Propylamine

-

Coupling agent (e.g., HATU or EDC/HOBt)

-

Base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

Protocol (General Procedure using EDC/HOBt):

-

Dissolve 3-borono-4-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and propylamine (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This general protocol is adapted from standard amidation procedures.[11]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy can be used to elucidate the structure of the molecule.[12][13][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition. LC-MS is a suitable technique for analysis.[15][16][17]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier is a common starting point for the analysis of boronic acids.[18][19]

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound is not yet published, the broader class of phenylboronic acids is well-known for its ability to interact with biological molecules, particularly as enzyme inhibitors.

Serine Protease Inhibition

Phenylboronic acids are known to be potent inhibitors of serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis. This interaction can lead to potent and selective inhibition.

References

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]

- 10. caod.oriprobe.com [caod.oriprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciex.com [sciex.com]

- 16. benchchem.com [benchchem.com]

- 17. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 18. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 19. edepot.wur.nl [edepot.wur.nl]

The Rise of a Versatile Moiety: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids, a class of organoboron compounds, have carved a significant niche in the landscape of modern chemistry and drug discovery. Initially explored for their unique chemical reactivity, their journey has evolved from niche laboratory curiosities to indispensable tools in organic synthesis and key pharmacophores in medicinal chemistry. This technical guide delves into the core of their discovery, historical development, and the expansion of their applications, providing researchers and drug development professionals with a comprehensive understanding of this versatile chemical entity. We will explore the seminal discoveries that brought them to the forefront, detail key experimental protocols for their synthesis and application, and present their physical and chemical properties in a structured format for easy reference. Furthermore, we will visualize the critical signaling pathways where these compounds have made a significant impact, offering a deeper insight into their mechanism of action.

A Historical Odyssey: From Obscurity to Ubiquity

The story of phenylboronic acids begins in the late 19th century. While boronic acids were first synthesized in 1860 by Edward Frankland, it was the pioneering work on aryl boronic acids that laid the foundation for their future significance.

A pivotal moment in the history of substituted phenylboronic acids was the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This palladium-catalyzed reaction, which couples a boronic acid with an organohalide, revolutionized the synthesis of biaryl compounds – a common motif in pharmaceuticals and advanced materials. The mild reaction conditions, high functional group tolerance, and excellent yields propelled substituted phenylboronic acids into the mainstream of organic synthesis.

Another critical discovery was the ability of phenylboronic acids to reversibly bind with cis-diols to form cyclic boronate esters. This interaction, first explored in detail in the mid-20th century, opened the door to their use as sensors for carbohydrates, with significant implications for glucose monitoring in diabetes management.

The turn of the 21st century marked a new era for substituted phenylboronic acids with the FDA approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma. This dipeptidyl boronic acid was the first proteasome inhibitor to be used in cancer therapy, demonstrating the profound therapeutic potential of this class of compounds. This success spurred a surge in research, leading to the development of other boronic acid-based drugs and a deeper exploration of their diverse biological activities.

Physicochemical Properties of Substituted Phenylboronic Acids

The utility of substituted phenylboronic acids is intrinsically linked to their unique physicochemical properties. The nature and position of the substituent on the phenyl ring can significantly influence their acidity (pKa), solubility, melting point, and reactivity. Below are tables summarizing these key properties for a selection of commonly used substituted phenylboronic acids.

Table 1: Physical Properties of Selected Substituted Phenylboronic Acids

| Substituent | Position | Melting Point (°C) | Solubility in Water (g/L) | pKa |

| -H | - | 216-219[1] | 10 (20 °C)[1] | 8.83 (25 °C)[1] |

| 4-CH₃ | para | 255-260 | - | 9.0 |

| 4-OCH₃ | para | 204-206 | - | 9.1 |

| 4-F | para | 268-272 | - | 8.3 |

| 4-Cl | para | 295-300 | - | 8.2 |

| 4-NO₂ | para | 299-302 | - | 7.1 |

| 3-NO₂ | meta | 138-140 | - | 7.9 |

| 2-NO₂ | ortho | 150-153 | - | - |

| 2,4-di-F | ortho, para | 280-285 | - | - |

| 3,5-di-CF₃ | meta | 255-260 | - | - |

Table 2: Spectroscopic Data for Phenylboronic Acid

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | DMSO-d₆ | 7.99, 7.79, 7.39, 7.33[2] |

| ¹³C | Acetone-d₆ | 130.56, 125.23, 124.16[3] |

| ¹¹B | DMSO-d₆ | 8.66[3] |

Key Experimental Protocols

The synthesis and application of substituted phenylboronic acids rely on well-established experimental procedures. This section provides detailed methodologies for their synthesis via the Grignard reaction and their application in the Suzuki-Miyaura coupling reaction.

Synthesis of Substituted Phenylboronic Acids via Grignard Reaction

This protocol describes a general method for the synthesis of a substituted phenylboronic acid from the corresponding aryl bromide.

Materials:

-

Substituted aryl bromide (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

Triisopropyl borate (1.5 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Dissolve the substituted aryl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Add triisopropyl borate dropwise via a syringe, keeping the internal temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or THF (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate) to afford the pure substituted phenylboronic acid.

-

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a substituted phenylboronic acid with an aryl halide.

Materials:

-

Aryl halide (1.0 eq)

-

Substituted phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., toluene, dioxane, DMF, and water mixtures)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) to the flask.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure biaryl product.

-

Table 3: Catalytic Efficiency in Suzuki-Miyaura Coupling

| Phenylboronic Acid Substituent | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 4-OCH₃ | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 4-F | 4-Iodoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3-NO₂ | 1-Bromo-4-chlorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 88 |

| 2-CH₃ | 2-Bromopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 90 |

Signaling Pathways and Mechanisms of Action

The biological activity of substituted phenylboronic acids often stems from their ability to interact with key proteins in cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most significant pathways targeted by these compounds.

Inhibition of the 26S Proteasome by Bortezomib

Bortezomib, a dipeptidyl boronic acid, is a potent and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

Caption: Bortezomib inhibits the 26S proteasome, preventing the degradation of ubiquitinated proteins.

Inhibition of the NF-κB Signaling Pathway

The inhibition of the proteasome by bortezomib has significant downstream effects, including the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that promotes cell survival and proliferation.

Caption: Bortezomib prevents IκB degradation, sequestering NF-κB in the cytoplasm and inhibiting pro-survival gene transcription.

Mechanism of Glucose Sensing

The reversible interaction between phenylboronic acids and diols forms the basis of glucose sensors. This interaction is pH-dependent and results in a measurable signal change.

Caption: Phenylboronic acid reversibly binds with glucose to form a cyclic ester, leading to a detectable signal change.

Conclusion and Future Perspectives

The journey of substituted phenylboronic acids from their initial synthesis to their current status as indispensable tools in chemistry and medicine is a testament to the power of fundamental research and the continual quest for novel chemical entities. Their story is far from over. The unique properties of the boronic acid moiety continue to inspire the design of new catalysts, sensors, and therapeutic agents.

Future research will likely focus on several key areas:

-

Development of novel catalysts: Designing more efficient and selective palladium and other transition metal catalysts for Suzuki-Miyaura and other cross-coupling reactions involving substituted phenylboronic acids.

-

Advanced materials: Incorporating substituted phenylboronic acids into polymers and other materials to create novel sensors, drug delivery systems, and functional materials with unique properties.

-

Next-generation therapeutics: Expanding the therapeutic applications of boronic acid-containing drugs beyond oncology to other areas such as infectious diseases, inflammation, and neurodegenerative disorders. The development of more stable and targeted boronic acid derivatives will be crucial for this endeavor.

The versatility and adaptability of substituted phenylboronic acids ensure their continued prominence in the scientific landscape for years to come. As our understanding of their chemistry and biology deepens, so too will their impact on various fields of science and technology.

References

Theoretical Insights into the Electronic Landscape of Fluorinated Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms onto a phenylboronic acid scaffold profoundly alters its electronic properties, influencing its reactivity, acidity, and potential as a pharmacophore. This technical guide delves into the theoretical studies that have elucidated these electronic perturbations, providing a comprehensive overview for researchers in drug development and materials science. By leveraging computational chemistry, particularly Density Functional Theory (DFT), a deeper understanding of structure-property relationships in this important class of molecules can be achieved.

The Influence of Fluorination on Electronic Properties

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent, electron-donating resonance effect (+R). The interplay of these effects, which varies with the number and position of fluorine substituents, governs the electronic characteristics of fluorinated phenylboronic acids.

Theoretical studies have demonstrated that fluorination generally leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This lowering of frontier molecular orbital energies has significant implications for the molecule's reactivity and kinetic stability. A larger HOMO-LUMO gap typically correlates with higher stability and lower reactivity.

Furthermore, the introduction of fluorine substituents significantly impacts the acidity of the boronic acid moiety. This increased acidity is a crucial factor in their biological activity and their utility as sensors for saccharides. The effect is most pronounced when fluorine is at the ortho position, where it can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, stabilizing the corresponding boronate anion.[1][2] For the para position, the inductive and resonance effects can partially compensate each other.[1]

Computational Methodologies

The insights presented in this guide are primarily derived from quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent method. A typical computational protocol for investigating the electronic properties of fluorinated phenylboronic acids is as follows:

-

Geometry Optimization: The molecular structure of the fluorinated phenylboronic acid is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP hybrid functional in conjunction with a basis set such as 6-311++G(d,p).[3][4] This level of theory provides a good balance between computational cost and accuracy for these systems.

-

Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[3][5]

-

Electronic Property Calculation: Once a stable geometry is obtained, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are determined, and their spatial distributions are visualized. The energy gap is a key indicator of chemical reactivity and stability.[3][6]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule. This is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.[3]

-

Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

-

-

Solvation Effects: To model the behavior of these molecules in a biological environment, solvent effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM).[5]

The logical workflow for these theoretical studies can be visualized as follows:

Quantitative Electronic Property Data

The following tables summarize key quantitative data from theoretical studies on various fluorinated phenylboronic acids. These values are typically calculated for the gas phase or with an implicit solvent model and can vary slightly depending on the level of theory and basis set used.

Table 1: Frontier Molecular Orbital Energies (eV) of Monofluorophenylboronic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylboronic Acid | -6.83 | -1.52 | 5.31 |

| 2-Fluorophenylboronic Acid | -6.95 | -1.78 | 5.17 |

| 3-Fluorophenylboronic Acid | -7.01 | -1.85 | 5.16 |

| 4-Fluorophenylboronic Acid | -6.91 | -1.69 | 5.22 |

Data compiled from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Acidity (pKa) of Fluorinated Phenylboronic Acids

| Compound | pKa |

| Phenylboronic Acid | 8.86 |

| 2-Fluorophenylboronic Acid | 7.80 |

| 3-Fluorophenylboronic Acid | 8.24 |

| 4-Fluorophenylboronic Acid | 8.77 |

| 2,6-Difluorophenylboronic Acid | 6.80 |

| 3,5-Difluorophenylboronic Acid | 7.42 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

Experimental pKa values are provided for comparison and context.[1]

Logical Relationships of Fluorination Effects

The impact of fluorination on the electronic properties of phenylboronic acids can be summarized through a logical relationship diagram:

Conclusion

Theoretical studies, predominantly employing DFT, provide invaluable insights into the electronic properties of fluorinated phenylboronic acids. The position-dependent electron-withdrawing and electron-donating effects of fluorine substituents allow for the fine-tuning of molecular properties such as frontier orbital energies and acidity. This detailed understanding at the electronic level is critical for the rational design of novel drug candidates, chemical sensors, and advanced materials. The computational workflows and data presented herein serve as a foundational guide for researchers seeking to explore and harness the unique characteristics of this versatile class of compounds.

References